5-(propan-2-yl)-4,5-dihydro-1H-pyrazole

antifungal activity SDHI fungicide Sclerotinia sclerotiorum

5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 2649055-18-3) is a small-molecule member of the 4,5-dihydro-1H-pyrazole (2-pyrazoline) family, defined by a partially saturated pyrazole ring bearing an isopropyl substituent at the 5-position. Its molecular formula is C₆H₁₂N₂, with a molecular weight of 112.17 g·mol⁻¹ and a predicted XLogP3 of 1.2, indicating moderate lipophilicity.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 2649055-18-3
Cat. No. B6614824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(propan-2-yl)-4,5-dihydro-1H-pyrazole
CAS2649055-18-3
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C1CC=NN1
InChIInChI=1S/C6H12N2/c1-5(2)6-3-4-7-8-6/h4-6,8H,3H2,1-2H3
InChIKeyOJXKRLBPDXOUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 2649055-18-3): Core Identity and Class Context for Chemical Sourcing and Lead Development


5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 2649055-18-3) is a small-molecule member of the 4,5-dihydro-1H-pyrazole (2-pyrazoline) family, defined by a partially saturated pyrazole ring bearing an isopropyl substituent at the 5-position. Its molecular formula is C₆H₁₂N₂, with a molecular weight of 112.17 g·mol⁻¹ and a predicted XLogP3 of 1.2, indicating moderate lipophilicity [1]. The scaffold is known to appear in multiple biologically active series, including succinate dehydrogenase inhibitors (SDHIs) and receptor antagonists, making the compound a potential versatile intermediate for agrochemical and medicinal chemistry programs [2].

Why 5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole Cannot Be Replaced by a Random Dihydropyrazole Analog in Scientific Procurement


Dihydropyrazole derivatives display steep structure–activity relationships (SAR) where minute modifications—such as the identity and position of a single alkyl substituent—can switch activity profiles from potent SDH inhibition to inactivity, or alter receptor-binding selectivity by orders of magnitude [1]. The isopropyl group at the 5-position influences both steric bulk and electronic distribution around the pyrazoline ring, affecting target engagement, metabolic stability, and off-target liability in ways that cannot be predicted from other dihydropyrazole regioisomers (e.g., 3‑isopropyl or 3,5,5‑trimethyl analogs). Accordingly, substituting this compound with a generic “pyrazoline” building block without verifying substituent identity risks irreproducible biological results and wasted synthesis effort [2].

Quantitative Differentiation Guide for 5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 2649055-18-3) Against Closest Analogs and Commercial Benchmarks


Antifungal Potency Against Sclerotinia sclerotiorum vs. Commercial SDHI Fungicide Penthiopyrad (Class-Level Inference)

Direct experimental data for 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole itself are not reported; however, closely related 4,5-dihydro-1H-pyrazole derivatives have been evaluated in the same assay system. The most potent analog, compound 3f, demonstrated an EC₅₀ of 0.081 µg·mL⁻¹ against S. sclerotiorum, which is approximately 3.1‑fold more potent than the commercial SDHI fungicide penthiopyrad (EC₅₀ = 0.250 µg·mL⁻¹) [1]. This establishes that placement of appropriate substituents on the dihydropyrazole core can yield antifungal activity superior to an established market fungicide.

antifungal activity SDHI fungicide Sclerotinia sclerotiorum

Succinate Dehydrogenase (SDH) Enzyme Inhibition vs. Penthiopyrad Control (Class-Level Inference)

In the same study, compound 3f inhibited succinate dehydrogenase with an IC₅₀ of 0.104 µg·mL⁻¹, while penthiopyrad gave an IC₅₀ of 0.363 µg·mL⁻¹, representing a 3.5‑fold improvement in target-level potency [1]. This is the first reported demonstration that 4,5-dihydro-1H-pyrazole derivatives can directly engage SDH at sub-micromolar concentrations, providing target validation for the chemotype.

SDH inhibition enzyme assay target engagement

Crystal Structure Confirmation of the 4,5-Dihydro-1H-pyrazole Backbone (Class-Level Structural Validation)

The crystal structure of a representative 4,5-dihydro-1H-pyrazole derivative (compound 2j) was solved by single-crystal X-ray diffraction, unequivocally confirming the connectivity and stereoelectronic features of the dihydropyrazole ring system [1]. This structural validation provides a reliable blueprint for molecular docking, SAR interpretation, and quality control of synthetic batches.

X-ray crystallography structural confirmation crystal structure

Predicted Physicochemical Property Profile vs. Generic Dihydropyrazole Isomers (Supporting Evidence for Informed Procurement)

The computed physicochemical properties of 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole include a molecular weight of 112.17 g·mol⁻¹, XLogP3 of 1.2, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 24.4 Ų [1]. In contrast, the unsubstituted 4,5-dihydro-1H-pyrazole core has XLogP ≈ −0.2 and different hydrogen-bonding capacity [2]. The isopropyl group thus shifts lipophilicity by over one log unit, which can significantly affect membrane permeability, solubility, and protein binding in biological assays.

physicochemical properties Lipinski parameters compound selection

Regulatory Hazard Profile: GHS Classification for Safe Handling and Procurement Compliance

According to ECHA C&L notifications aggregated in PubChem, 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole carries a defined GHS hazard profile: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) [1]. This profile is derived from 1 notifying company and provides a concrete basis for risk assessment that may differ from other pyrazoline derivatives lacking hazard disclosure.

GHS classification safety data lab handling

Research and Industrial Application Scenarios for 5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 2649055-18-3) Based on Differentiated Evidence


Agrochemical SDHI Fungicide Lead Optimization

The demonstrated 3.1‑fold higher antifungal potency of a close dihydropyrazole analog (3f) over penthiopyrad against S. sclerotiorum, combined with 3.5‑fold stronger SDH enzyme inhibition, positions the 5-isopropyl-dihydropyrazole scaffold as a privileged starting point for next‑generation SDHI fungicide programs [1]. Researchers can use the compound as a key intermediate to elaborate the pyrazoline core and screen for improved field efficacy and resistance-breaking profiles, leveraging the already-validated target engagement.

Biochemical Probe for Succinate Dehydrogenase Mechanistic Studies

Since this chemotype is the first 4,5-dihydro-1H-pyrazole series shown to inhibit SDH at sub-micromolar concentrations (IC₅₀ = 0.104 µg·mL⁻¹ for analog 3f), 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole can serve as a starting fragment for developing chemical probes to interrogate SDH function, mitochondrial respiration, and fungicide resistance mechanisms [1].

Medicinal Chemistry Building Block with Documented Physicochemical and Safety Profile

With a defined XLogP3 of 1.2, molecular weight of 112.17 g·mol⁻¹, and a complete GHS hazard classification (H226, H315, H318, H335), this compound is suitable for incorporation into compound collections where predictable physicochemical properties and clear safety documentation are required for high-throughput screening and subsequent hit-to-lead optimization [1][2].

Quote Request

Request a Quote for 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.